molecular formula C27H24N2 B14620368 (4R,5S)-1,3,4,5-tetraphenylimidazolidine CAS No. 60644-40-8

(4R,5S)-1,3,4,5-tetraphenylimidazolidine

Cat. No.: B14620368
CAS No.: 60644-40-8
M. Wt: 376.5 g/mol
InChI Key: KHNWSWRVYFCJRO-MKPDMIMOSA-N
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Description

(4R,5S)-1,3,4,5-tetraphenylimidazolidine is a chiral compound with a unique structure characterized by four phenyl groups attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-1,3,4,5-tetraphenylimidazolidine typically involves the reaction of benzaldehyde with an amine in the presence of a catalyst. One common method is the condensation of benzaldehyde with aniline, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-1,3,4,5-tetraphenylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can convert it into different imidazolidine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

(4R,5S)-1,3,4,5-tetraphenylimidazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,5S)-1,3,4,5-tetraphenylimidazolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but its chiral nature plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-dethiobiotin: A compound with a similar imidazolidine ring structure but different functional groups.

    (4R,5S)-isocycloseram: Another imidazolidine derivative with distinct biological activity.

Uniqueness

(4R,5S)-1,3,4,5-tetraphenylimidazolidine is unique due to its four phenyl groups, which confer specific chemical and physical properties. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis, distinguishing it from other imidazolidine derivatives .

Properties

CAS No.

60644-40-8

Molecular Formula

C27H24N2

Molecular Weight

376.5 g/mol

IUPAC Name

(4S,5R)-1,3,4,5-tetraphenylimidazolidine

InChI

InChI=1S/C27H24N2/c1-5-13-22(14-6-1)26-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)21-28(26)24-17-9-3-10-18-24/h1-20,26-27H,21H2/t26-,27+

InChI Key

KHNWSWRVYFCJRO-MKPDMIMOSA-N

Isomeric SMILES

C1N([C@H]([C@H](N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1N(C(C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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